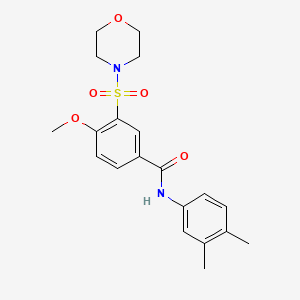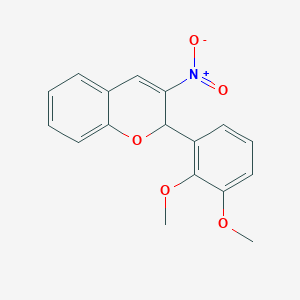![molecular formula C19H28BrNO5 B5121725 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5121725.png)
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of piperidine-based compounds and has shown promising results in preclinical studies.
Wirkmechanismus
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate acts as a selective antagonist of the serotonin 5-HT6 receptor, which is predominantly expressed in the brain. This receptor is involved in various physiological and pathological processes, including cognition, mood, and appetite regulation. By blocking the activity of this receptor, 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has been shown to improve cognitive function, reduce psychotic symptoms, and decrease food intake in preclinical studies.
Biochemical and Physiological Effects:
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has been shown to have potent and selective activity against the serotonin 5-HT6 receptor, which is predominantly expressed in the brain. This receptor is involved in various physiological and pathological processes, including cognition, mood, and appetite regulation. By blocking the activity of this receptor, 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has been shown to improve cognitive function, reduce psychotic symptoms, and decrease food intake in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has several advantages for lab experiments, including its potent and selective activity against the serotonin 5-HT6 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, this compound also has some limitations, including its relatively low solubility in water and its potential off-target effects.
Zukünftige Richtungen
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has shown promising results in preclinical studies for the treatment of various diseases, including Alzheimer's disease, schizophrenia, and obesity. Future research directions for this compound include further studies on its efficacy and safety in animal models and clinical trials, as well as investigations into its potential therapeutic applications in other diseases. Additionally, future studies could focus on optimizing the synthesis and formulation of 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate involves a multi-step process that includes the reaction of 2-bromo-4-methylphenol with 1,4-dibromobutane to form 1-(4-bromo-2-methylphenoxy)butane. This intermediate is then reacted with 4-methylpiperidine to form the final product, 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent and selective activity against the serotonin 5-HT6 receptor, which is involved in various physiological and pathological processes. This compound has shown promising results in preclinical studies for the treatment of various diseases, including Alzheimer's disease, schizophrenia, and obesity.
Eigenschaften
IUPAC Name |
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.C2H2O4/c1-14-7-10-19(11-8-14)9-3-4-12-20-17-6-5-15(2)13-16(17)18;3-1(4)2(5)6/h5-6,13-14H,3-4,7-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROYNYTZSMPKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=C(C=C2)C)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B5121659.png)
![ethyl (5-{[5-(4-bromophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5121666.png)
![4-{6-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-3-pyridazinyl}morpholine](/img/structure/B5121673.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5121684.png)


![ethyl {2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5121730.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5121735.png)
![N-[3-(4-chlorophenoxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B5121741.png)

![butyl 4-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5121756.png)

